molecular formula C9H17N3 B13073107 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

Cat. No.: B13073107
M. Wt: 167.25 g/mol
InChI Key: NBMSOPJBVSVEIZ-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions . For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the corresponding pyrazole derivative, which can then be further functionalized to introduce the ethyl, methyl, and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-ethyl-2-methyl-5-propylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-6-8-7(5-2)9(10)12(3)11-8/h4-6,10H2,1-3H3

InChI Key

NBMSOPJBVSVEIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1CC)N)C

Origin of Product

United States

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